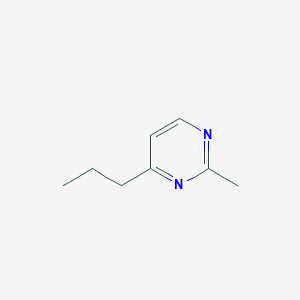

2-Methyl-4-propylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-4-propylpyrimidine (C₈H₁₂N₂) is a pyrimidine derivative featuring a methyl group at position 2 and a propyl group at position 4. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The substituents on the pyrimidine ring significantly influence its physicochemical properties, reactivity, and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-propylpyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction can be used to synthesize pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal under metal- and solvent-free conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-propylpyrimidine undergoes various chemical reactions, including:

Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Common Reagents and Conditions: The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents like KMnO₄ in acidic or basic conditions, while reduction reactions may use reducing agents like NaBH₄ in anhydrous solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield corresponding pyrimidine oxides, while reduction may yield pyrimidine derivatives with reduced functional groups.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 2-Methyl-4-propylpyrimidine. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For instance, compounds similar to this compound demonstrated significant COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Potential

Pyrimidine derivatives have also been explored for their anticancer properties. The structure-activity relationship (SAR) studies suggest that modifications on the pyrimidine ring can enhance cytotoxic effects against cancer cell lines. Preliminary investigations have shown that certain derivatives exhibit selective toxicity towards tumor cells while sparing normal cells, indicating a potential therapeutic window for further development .

Herbicidal Activity

The application of this compound in agriculture has been investigated for its herbicidal properties. Studies show that certain pyrimidine derivatives can act as effective herbicides by inhibiting specific enzymatic pathways in plants, leading to growth suppression. This makes them valuable in developing environmentally friendly herbicides that target weeds without harming crops .

Plant Growth Regulators

Beyond herbicidal effects, pyrimidines can also serve as plant growth regulators. They influence various physiological processes in plants, promoting growth and enhancing resistance to stress factors such as drought or disease .

Chemical Intermediates

In industrial chemistry, this compound serves as an intermediate in synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its role as a building block facilitates the production of various functionalized derivatives that are essential in drug development and agricultural formulations .

Data Summary

Case Study 1: Anti-inflammatory Effects

A study published in RSC Advances examined several pyrimidine derivatives for their anti-inflammatory activity using carrageenan-induced paw edema models in rats. The results indicated that specific substitutions on the pyrimidine ring significantly enhanced the anti-inflammatory effects compared to standard treatments like indomethacin .

Case Study 2: Herbicidal Efficacy

Research conducted on the herbicidal properties of pyrimidines revealed that certain derivatives effectively inhibited the growth of common agricultural weeds without adversely affecting crop yields. This study emphasized the potential for developing new herbicides based on pyrimidine structures that align with sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 2-Methyl-4-propylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Effects on Physicochemical Properties

Key Compounds for Comparison

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, C₁₂H₁₆N₂O₃S₂) Substituents: 6-methyl, 4-(thietan-3-yloxy), 2-(ethylthio)acetate. Synthesis: Derived from ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane.

2-Ethyl-4-hydrazinyl-6-methylpyrimidine (Compound 2, C₇H₁₂N₄)

- Substituents: 2-ethyl, 4-hydrazinyl, 6-methyl.

- Relevance: The hydrazinyl group at position 4 enhances nucleophilicity and metal-chelating capacity, differing from the hydrophobic propyl group in 2-Methyl-4-propylpyrimidine.

This compound (Target Compound, C₈H₁₂N₂)

- Substituents: 2-methyl, 4-propyl.

- Expected Properties: Higher hydrophobicity compared to Compound 2 due to the absence of polar hydrazinyl groups.

Comparative Data Table

Reactivity and Functionalization

- Electrophilic Substitution : The propyl group in this compound may direct electrophiles to position 5 or 6, similar to alkyl-substituted pyrimidines. In contrast, Compound 1’s thietan-3-yloxy group could stabilize intermediates via sulfur lone-pair interactions .

- Nucleophilic Attack : Compound 2’s hydrazinyl group facilitates nucleophilic reactions, whereas this compound’s inert alkyl groups limit such reactivity .

Biological Activity

2-Methyl-4-propylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research . This compound features a methyl group at the second position and a propyl group at the fourth position of the pyrimidine ring, which influences its chemical reactivity and biological interactions.

- Molecular Formula : C7H10N2

- Molecular Weight : 152.19 g/mol

- Structure : Characterized by its unique substitution pattern, which differentiates it from other pyrimidine derivatives.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors, influencing various biochemical pathways. Notable mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes related to inflammation and cancer progression, such as COX-2 and iNOS, which are critical in inflammatory responses .

- Gene Regulation : It has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, including c-myc and p53 .

- Signal Transduction Modulation : Interaction with signal transduction pathways can alter cellular responses, potentially leading to therapeutic effects against tumors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent. The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways crucial for bacterial survival.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies:

- Cell Line Studies : In vitro assays have shown that the compound inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The observed IC50 values indicate effective concentrations for inducing cell death .

- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its modulation of apoptotic pathways and enhancement of reactive oxygen species (ROS) production, leading to oxidative stress within the cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| This compound | Methyl at position 2, propyl at 4 | Antimicrobial and anticancer activity |

| 2-Methylpyrimidine | Methyl at position 2 | Less steric hindrance; different reactivity |

| 4-Propylpyrimidine | Propyl at position 4 | Varying biological activity |

| 2-Methyl-4-ethylpyrimidine | Methyl at position 2, ethyl at 4 | Different solubility and stability |

This table illustrates how the substitution pattern affects biological activity, highlighting the distinctiveness of this compound.

Case Studies

Several case studies have documented the efficacy of this compound in various experimental settings:

-

In Vitro Anticancer Study :

- Researchers treated human breast cancer cell lines with varying concentrations of the compound.

- Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

-

Antimicrobial Efficacy Assessment :

- A study evaluated the compound against multiple bacterial strains, including E. coli and Staphylococcus aureus.

- The results demonstrated a strong inhibitory effect on bacterial growth, supporting its potential as a therapeutic agent.

Properties

CAS No. |

89967-02-2 |

|---|---|

Molecular Formula |

C8H12N2 |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

2-methyl-4-propylpyrimidine |

InChI |

InChI=1S/C8H12N2/c1-3-4-8-5-6-9-7(2)10-8/h5-6H,3-4H2,1-2H3 |

InChI Key |

LLHIRDBBLFSHNW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=NC=C1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.